molecular formula C4H5NO B8675734 2-Methoxyprop-2-enenitrile CAS No. 24209-93-6

2-Methoxyprop-2-enenitrile

Cat. No.: B8675734
CAS No.: 24209-93-6
M. Wt: 83.09 g/mol
InChI Key: PEIBTJDECFEPAF-UHFFFAOYSA-N
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Description

2-Methoxyprop-2-enenitrile (C₄H₅NO, MW: 83.09 g/mol) is an α,β-unsaturated nitrile characterized by a methoxy group (-OCH₃) at the 2-position of the propene backbone and a nitrile (-CN) group at the terminal carbon. Structurally, it is represented as CH₂=C(OCH₃)-CN.

Properties

CAS No.

24209-93-6

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

IUPAC Name

2-methoxyprop-2-enenitrile

InChI

InChI=1S/C4H5NO/c1-4(3-5)6-2/h1H2,2H3

InChI Key

PEIBTJDECFEPAF-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C#N

Origin of Product

United States

Comparison with Similar Compounds

2,3-Bis(4-methoxyphenyl)prop-2-enenitrile (CAS 6443-74-9)

  • Molecular Formula: C₁₇H₁₅NO₂ (MW: 265.3 g/mol).
  • Substituents : Two 4-methoxyphenyl groups at the 2- and 3-positions.
  • Solubility: Soluble in chloroform, methanol, and DMSO, likely due to aromatic methoxy groups enhancing polarity .
  • Key Difference : The methoxy groups are aromatic rather than aliphatic, significantly increasing molecular weight and altering electronic properties compared to 2-Methoxyprop-2-enenitrile.

(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile

  • Molecular Formula : C₂₀H₁₇N (MW: 271.36 g/mol).
  • Substituents : A 4-methylphenyl and a 2-naphthyl group.
  • Application : Studied for crystallographic and synthetic properties in academic research. The bulky aromatic substituents reduce solubility in polar solvents compared to aliphatic methoxy analogs .

Methacrylaldehyde (2-Methylpropenal)

  • Molecular Formula : C₄H₆O (MW: 70.09 g/mol).
  • Functional Group : Aldehyde (-CHO) instead of nitrile (-CN).
  • Reactivity: The aldehyde group is more electrophilic, making it prone to oxidation and nucleophilic attacks, whereas nitriles exhibit stability and participate in cyanoalkylation reactions .

Substituent Effects on Physicochemical Properties

Compound Substituent Type Key Influence on Properties
This compound Aliphatic methoxy Enhances electron density at the double bond, increasing reactivity in Michael additions.
2,3-Bis(4-methoxyphenyl)prop-2-enenitrile Aromatic methoxy Aromatic rings contribute to π-π stacking, reducing volatility and improving thermal stability .
2-(Benzoxazol-2-yl)-3-heteroarylprop-2-enenitriles Heteroaromatic Benzoxazole groups introduce rigidity and fluorescence potential, useful in materials science .

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